4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine
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Overview
Description
4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring substituted with a thiazole moiety, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine typically involves the condensation of 2-chloro-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone with appropriate thiazole derivatives . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-{[4-benzyl(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Uniqueness
4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine is unique due to its specific structural features, such as the combination of a cyclobutyl ring and a thiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
646997-52-6 |
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Molecular Formula |
C17H22N2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H22N2S/c1-10-5-11(2)15(12(3)6-10)17(4)7-13(8-17)14-9-20-16(18)19-14/h5-6,9,13H,7-8H2,1-4H3,(H2,18,19) |
InChI Key |
NLBRALJNEHWINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2(CC(C2)C3=CSC(=N3)N)C)C |
Origin of Product |
United States |
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